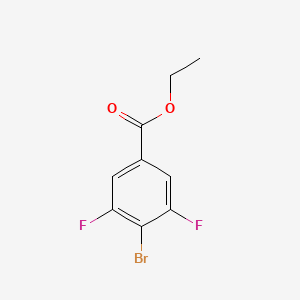

Ethyl 4-bromo-3,5-difluorobenzoate

Beschreibung

Significance of Aryl Halides in Contemporary Organic Synthesis

Aryl halides, compounds where a halogen is directly attached to an aromatic ring, are foundational starting materials for a multitude of chemical transformations. researchgate.net They are instrumental in the creation of new carbon-carbon and carbon-heteroatom bonds, which form the structural basis of numerous complex organic molecules. Their widespread use is a testament to their reactivity in a variety of reactions, such as:

Cross-coupling reactions: Palladium-catalyzed reactions, including the Suzuki, Heck, and Sonogashira couplings, rely on aryl halides to forge new chemical bonds.

Nucleophilic aromatic substitution: Aryl halides that are "activated" by electron-withdrawing groups can undergo substitution reactions with a range of nucleophiles. bohrium.com

Formation of organometallic reagents: The reaction of aryl halides with metals like magnesium or lithium yields highly reactive Grignard or organolithium reagents, respectively.

This chemical versatility establishes aryl halides as critical intermediates in the production of a wide array of commercially significant products, from pharmaceuticals and agrochemicals to dyes and polymers. researchgate.netchemsrc.com

Strategic Importance of Fluorine and Bromine Substituents in Aromatic Systems for Academic Research

The concurrent presence of both fluorine and bromine on a single aromatic ring, as exemplified by Ethyl 4-bromo-3,5-difluorobenzoate, provides a unique combination of properties that is of considerable interest in both academic and industrial research settings.

Fluorine , being the most electronegative element, confers several advantageous traits to organic molecules. The substitution of a hydrogen atom with fluorine can lead to:

Enhanced metabolic stability: The carbon-fluorine bond is exceptionally strong and thus resistant to enzymatic cleavage, which can prolong the active lifetime of a drug within the body.

Increased lipophilicity: The introduction of fluorine can enhance a molecule's ability to traverse cellular membranes, potentially improving its bioavailability.

Modulation of acidity and basicity: The potent electron-withdrawing effect of fluorine can significantly influence the acidity or basicity of nearby functional groups.

Conformational influence: While sterically similar to hydrogen, fluorine's electronic effects can dictate the preferred three-dimensional arrangement of a molecule.

In contrast, bromine acts as a versatile synthetic "handle." The carbon-bromine bond is less stable than the carbon-fluorine bond, allowing for selective chemical reactions at the bromine-substituted position. In a molecule featuring both halogens, the bromine atom can be selectively engaged in cross-coupling reactions or used to form an organometallic reagent, while the fluorine atoms remain undisturbed. This differential reactivity is a powerful strategy for the controlled, stepwise assembly of intricate molecular structures.

Overview of Research Trajectories for Fluorinated Benzoate (B1203000) Esters

Fluorinated benzoate esters represent a class of compounds that has attracted substantial research interest across various scientific disciplines. Their applications are broad and continue to be an active area of investigation.

A prominent application is in the design of liquid crystals . The incorporation of fluorine atoms into the structure of liquid crystalline molecules can have a profound impact on their mesomorphic properties, such as the clearing point and the operational temperature range. scispace.com Studies have demonstrated that fluorinated phenyl benzoates can possess highly desirable characteristics for use in liquid crystal displays (LCDs). scispace.com The polarity and rigidity imparted by the fluorine atoms can result in materials with superior performance. bohrium.com

In the realm of medicinal chemistry , fluorinated benzoate esters are pivotal intermediates in the synthesis of biologically active compounds. As previously noted, the inclusion of fluorine can enhance the pharmacological profile of a potential drug. Consequently, fluorinated analogs of existing drugs are frequently synthesized to explore potential improvements in therapeutic efficacy and pharmacokinetic properties.

Furthermore, these compounds are valuable in materials science . The unique attributes conferred by fluorine, such as enhanced thermal stability and modified electronic characteristics, make them appealing for the creation of novel polymers and other advanced materials. Research into related compounds like semi-perfluoroalkyloxybenzoic acids has underscored the positive impact of fluorination on the thermal stability of liquid crystalline phases. bohrium.com

Detailed Research Findings

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from well-established chemical principles and published procedures for structurally analogous compounds.

A logical and scientifically sound synthetic pathway would commence with 1-bromo-3,5-difluorobenzene (B42898) and proceed in two primary steps.

Step 1: Carboxylation of 1-bromo-3,5-difluorobenzene

The initial step involves the introduction of a carboxylic acid functional group onto the aromatic ring. A standard and effective method for this transformation is lithiation followed by reaction with carbon dioxide (dry ice). The treatment of 1-bromo-3,5-difluorobenzene with a potent organolithium reagent, such as n-butyllithium, at cryogenic temperatures would generate a lithiated aromatic intermediate. Subsequent reaction of this intermediate with solid carbon dioxide, followed by an acidic workup, would afford 4-bromo-3,5-difluorobenzoic acid. A similar strategy is employed in a patented process for the synthesis of the isomeric 4-bromo-2,6-difluorobenzoic acid, which starts from 3,5-difluorobromobenzene. google.com

Step 2: Fischer Esterification

The resulting 4-bromo-3,5-difluorobenzoic acid can then be readily converted to its corresponding ethyl ester through a Fischer esterification reaction. This classic and widely used method entails heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic quantity of a strong acid, most commonly sulfuric acid. The chemical equilibrium is shifted in favor of the ester product by employing a large excess of the alcohol and/or by removing the water that is formed during the reaction. This type of esterification is a standard and robust procedure for a vast range of benzoic acid derivatives.

The final product, this compound, is anticipated to be a liquid or a low-melting point solid at ambient temperature. Its structural identity and purity would be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 4-bromo-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVXFLXRWCNKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 3,5 Difluorobenzoate and Analogous Halogenated Difluorobenzoates

Esterification Routes from Substituted Benzoic Acids

The conversion of a substituted benzoic acid to its corresponding ethyl ester is a primary step in the synthesis of the target molecule. This transformation is typically achieved via esterification, for which several protocols exist, ranging from classical acid catalysis to more advanced methods utilizing novel reagents and catalysts. The choice of method often depends on the substrate's reactivity, desired yield, and reaction conditions.

Acid-Catalyzed Esterification Techniques for Fluorinated Benzoates

The most common method for preparing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. masterorganicchemistry.comchemicalbook.com This acid-catalyzed condensation reaction is an equilibrium process. To synthesize Ethyl 4-bromo-3,5-difluorobenzoate, the corresponding 4-bromo-3,5-difluorobenzoic acid is reacted with ethanol (B145695).

The reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comquora.com To drive the equilibrium toward the product side and maximize the yield of the ester, a large excess of the alcohol (ethanol) is often used as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also shift the equilibrium to favor product formation. masterorganicchemistry.comchemicalbook.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this process. For fluorinated benzoic acid derivatives, conducting the Fischer esterification in a sealed vessel under microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net For example, the synthesis of Ethyl-4-fluoro-3-nitro benzoate (B1203000) was optimized at 130°C with a total microwave irradiation time of 15 minutes, demonstrating the efficiency of this approach. researchgate.net

Table 1: Conditions for Acid-Catalyzed Esterification

| Starting Material | Alcohol | Catalyst | Conditions | Yield |

| Benzoic Acid | Ethanol | H₂SO₄ | Reflux | Equilibrium Dependent |

| 4-fluoro-3-nitro benzoic acid | Ethanol | H₂SO₄ | Microwave, 130°C, 15 min | Good |

Advanced Esterification Protocols in Fluorinated Aromatic Synthesis

Beyond classical methods, advanced protocols have been developed for the esterification of sterically hindered or electronically deactivated aromatic acids. These methods often employ milder conditions or more sophisticated catalytic systems.

One such advanced approach involves the use of heterogeneous catalysts. For instance, the metal-organic framework UiO-66-NH₂ has been successfully used as a recyclable, heterogeneous catalyst for the methyl esterification of various fluorinated aromatic carboxylic acids. nih.govrsc.org This method offers advantages in terms of catalyst separation and reuse. When benchmarked against the traditional BF₃·MeOH complex, the UiO-66-NH₂ catalyst system resulted in shorter reaction times and higher conversion yields. nih.govrsc.org

Other modern reagents have been developed to facilitate esterification under mild conditions. While not specific to ethyl esters, the use of XtalFluor-E has been reported for the direct esterification of a broad range of carboxylic acids with perfluorinated alcohols, yielding polyfluorinated esters in moderate to excellent yields. researchgate.net This highlights the ongoing development of new reagents that can overcome the limitations of traditional methods, particularly for challenging fluorinated substrates.

Regioselective Bromination Strategies on Fluorinated Aromatic Systems

A critical step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C4 position of a 3,5-difluorobenzoate scaffold. The directing effects of the existing substituents—the two fluorine atoms and the ethyl ester group—are paramount in controlling the position of the incoming electrophile.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is the standard method for introducing a bromine atom onto a benzene (B151609) ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present. In the case of Ethyl 3,5-difluorobenzoate, the substituents exert competing and complementary directing effects.

Fluorine Atoms (-F): Halogens are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less nucleophilic. aakash.ac.in However, they are also ortho-, para-directors because of their positive mesomeric effect (+M), where lone pairs on the halogen can be donated to the ring through resonance. wikipedia.orgcsbsju.edu In Ethyl 3,5-difluorobenzoate, the fluorine atoms at C3 and C5 will direct an incoming electrophile to their ortho positions (C2, C4, C6) and para position (no para position available relative to both).

Ethyl Ester Group (-COOEt): The ester group is a deactivating, meta-director. It deactivates the ring through both a negative inductive effect and a negative mesomeric effect, withdrawing electron density and making the ortho and para positions electron-deficient. Consequently, it directs incoming electrophiles to the meta position (C5, relative to C1).

For the bromination of Ethyl 3,5-difluorobenzoate, the C4 position is ortho to both fluorine atoms and meta to the ethyl ester group. This convergence of directing effects makes the C4 position the most electronically favorable site for electrophilic attack. The reaction is typically carried out using a bromine source, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃). nih.gov Other brominating agents include N-bromosuccinimide (NBS). nih.gov

Table 2: Directing Effects for Bromination of Ethyl 3,5-difluorobenzoate

| Substituent | Position | Electronic Effect | Directing Preference |

| -F | C3, C5 | -I, +M | Ortho, Para |

| -COOEt | C1 | -I, -M | Meta |

| Predicted Outcome | Bromination at C4 |

Directed Ortho-Metalation Followed by Bromination

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.org This technique utilizes a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. uwindsor.ca The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source, to introduce a substituent with high regioselectivity.

In the context of halogenated difluorobenzoates, both fluorine and the carboxylate/ester group can function as DMGs. The carboxylic acid group itself has been shown to be an effective DMG. rsc.orgorganic-chemistry.org For instance, unprotected benzoic acids can be lithiated at the ortho position using strong bases like sec-butyllithium (s-BuLi) in the presence of TMEDA at low temperatures. rsc.orgorganic-chemistry.org Fluorine is also known to promote ortho-C–H metalation. nih.gov This strategy could be applied to a difluorobenzoate system, where lithiation would occur ortho to one of the fluorine atoms, followed by quenching with a suitable electrophilic bromine source (e.g., Br₂, 1,2-dibromoethane) to install the bromine atom. This method provides an alternative route that offers precise regiochemical control, which is particularly useful for constructing highly substituted aromatic compounds.

Introduction of Fluorine Substituents onto Benzoate Scaffolds

An alternative synthetic approach involves the introduction of fluorine atoms onto a pre-existing bromo-benzoate scaffold. This is achieved through electrophilic fluorination, a process that has seen significant advances with the development of modern fluorinating agents. wikipedia.org

Reagents containing a nitrogen-fluorine (N-F) bond are the most common and effective electrophilic fluorine sources. wikipedia.org These reagents are designed to have electron-withdrawing groups attached to the nitrogen, which makes the fluorine atom highly electrophilic. Widely used examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgresearchgate.net

The synthesis of this compound via this route would hypothetically start with a precursor like Ethyl 4-bromobenzoate (B14158574). The challenge in this approach lies in controlling the regioselectivity of the fluorination. The bromine atom is an ortho-, para-director, while the ethyl ester is a meta-director. Therefore, fluorination of Ethyl 4-bromobenzoate would likely lead to a mixture of products, making this a less direct route to the desired 3,5-difluoro substitution pattern compared to starting with a difluorinated precursor.

Halex Reactions and Nucleophilic Aromatic Substitution (SNAr) Methodologies

The Halogen Exchange (Halex) reaction is a powerful and industrially significant method for introducing fluorine into aromatic rings. It operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a leaving group, typically chloride, is displaced by a fluoride (B91410) anion. acsgcipr.org This reaction is particularly effective for aromatic systems that are "activated" by the presence of electron-withdrawing groups (e.g., nitro, cyano, or carbonyl groups), which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. gchemglobal.com

The process generally involves heating the chlorinated aromatic precursor with a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. gchemglobal.comwikipedia.org Temperatures for these reactions can range from 150-250 °C. wikipedia.org Due to the heterogeneous nature of many Halex reactions, phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org The Halex process is a cornerstone for the large-scale production of many fluoroaromatics. nsf.gov

Below is a table summarizing typical substrates and products of the Halex reaction, demonstrating its utility in synthesizing fluorinated aromatic compounds. wikipedia.org

| Starting Material | Product |

| 1-chloro-2,4-dinitrobenzene | 1-fluoro-2,4-dinitrobenzene |

| 5-chloro-2-nitrobenzotrifluoride | 5-fluoro-2-nitrobenzotrifluoride |

| 1,3-dichloro-4-nitrobenzene | 1,3-difluoro-4-nitrobenzene |

| 2,6-dichlorobenzonitrile | 2,6-difluorobenzonitrile |

Balz-Schiemann and Related Fluorination Procedures

The Balz-Schiemann reaction is a classical and widely used method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org The reaction proceeds in two main stages: first, the diazotization of an aniline (B41778) derivative with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) to form a stable arenediazonium tetrafluoroborate salt. In the second stage, this isolated salt is subjected to thermal decomposition, which yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. nih.gov

While robust, the traditional Balz-Schiemann reaction often requires high temperatures for the decomposition step, which can be a safety concern on a large scale and may not be compatible with sensitive functional groups. cas.cn To overcome these limitations, several modifications and innovations have been developed:

Alternative Counterions: Replacing tetrafluoroborate (BF₄⁻) with other hexafluorinated counterions, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), can sometimes lead to improved yields. wikipedia.org

Catalytic Variants: Recent research has shown that hypervalent iodine(III) compounds can catalyze the fluorination of arenediazonium salts under much milder conditions (25–60 °C), expanding the reaction's substrate scope and functional group tolerance. cas.cn

Solvent Effects: The choice of solvent can significantly impact the reaction. Studies have shown that using low-polarity or non-polar solvents can facilitate the thermal decomposition of the diazonium salt at lower temperatures. nih.govresearchgate.net

The table below compares the traditional Balz-Schiemann reaction with a modern, catalyzed variant.

| Feature | Traditional Balz-Schiemann | Hypervalent Iodine(III)-Catalyzed Variant |

| Reagents | ArNH₂, NaNO₂, HBF₄ | ArN₂⁺BF₄⁻, Iodine(III) catalyst |

| Conditions | High temperature thermal decomposition (>100 °C) | Mild conditions (25–60 °C) |

| Key Intermediate | Isolated Arenediazonium Tetrafluoroborate Salt | In-situ or isolated Arenediazonium Salt |

| Advantages | Well-established, reliable for many substrates | Milder conditions, broader functional group tolerance, improved safety profile cas.cn |

| Limitations | Harsh conditions, potential safety hazards, limited substrate scope | Requires a catalyst |

Catalytic Approaches in the Synthesis of Aryl Bromides and Fluorides

Modern synthetic chemistry has increasingly moved towards catalytic methods to forge carbon-halogen bonds, offering milder conditions and greater efficiency compared to traditional stoichiometric reactions.

For the synthesis of aryl fluorides , palladium-catalyzed nucleophilic fluorination has emerged as a significant advancement. nih.govacs.org These methods allow for the conversion of readily available aryl bromides or triflates into aryl fluorides. nih.gov20.210.105 The success of these reactions often hinges on the use of specialized, bulky biarylphosphine ligands (e.g., AdBrettPhos) that facilitate the crucial C–F reductive elimination step from the palladium center. nih.govacs.org Metal fluorides like silver fluoride (AgF) or cesium fluoride (CsF) are used as the nucleophilic fluorine source. nih.gov These catalytic systems have expanded the scope of accessible fluorinated molecules, including nitrogen-containing heteroaryls. nih.govresearchgate.net

For the synthesis of aryl bromides , the Sandmeyer reaction provides a classic catalytic route. This reaction involves the conversion of an arenediazonium salt (generated from the corresponding aniline) to an aryl bromide using a copper(I) bromide (CuBr) catalyst. google.com This method is highly effective for introducing bromine onto an aromatic ring and is a common strategy for producing precursors like 1-bromo-3,5-difluorobenzene (B42898) from 3,5-difluoroaniline. google.comgoogle.com

The following table summarizes key features of these catalytic approaches.

| Reaction | Bond Formed | Substrate | Catalyst System | Key Features |

| Pd-Catalyzed Fluorination | C–F | Aryl Bromide/Triflate | Pd precatalyst with bulky phosphine ligand (e.g., AdBrettPhos) and a fluoride source (e.g., AgF, CsF) | Milder than traditional fluorination methods; broad substrate scope including heteroaryls. nih.govnih.gov |

| Sandmeyer Reaction | C–Br | Arenediazonium Salt | Copper(I) Bromide (CuBr) | Efficient and high-yielding for converting anilines to aryl bromides. google.com |

Development of Convergent and Divergent Synthetic Pathways for Polysubstituted Benzoates

The efficient construction of polysubstituted benzoates relies on strategic synthetic planning, often employing convergent or divergent pathways.

A divergent synthesis begins with a common, often complex, starting material that is sequentially modified to produce a library of structurally related compounds. This approach is highly efficient for exploring structure-activity relationships. For example, a "molecular sculpting" strategy has been developed where highly fluorinated benzoates are selectively defluorinated using photocatalytic hydrodefluorination (HDF). nsf.gov By carefully controlling the reaction conditions, a wide array of different fluorination patterns can be accessed from a single starting material. nsf.gov Another divergent route starts with a polysubstituted intermediate like 2,3,5-triiodobenzoic acid, which can be transformed into diverse aryne precursors, leading to a variety of 1,3,5-trisubstituted benzenes. rsc.org

The planning of these pathways requires careful consideration of the directing effects of the substituents already present on the benzene ring to control the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions. youtube.com

Chemical Transformations and Reactivity Studies of Ethyl 4 Bromo 3,5 Difluorobenzoate

Reactions at the Aryl Bromide Moiety

The carbon-bromine bond in ethyl 4-bromo-3,5-difluorobenzoate is a prime site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and aryl bromides are common substrates for this transformation. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established. harvard.eduresearchgate.net

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 80-110 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-120 |

This table represents general conditions and may need optimization for the specific substrate.

The reactivity of the aryl bromide is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound are expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.

Nucleophilic Displacement of Bromine

The bromine atom on the aromatic ring of this compound can be susceptible to nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing fluorine atoms and the ester group activates the ring towards attack by nucleophiles. Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates.

While specific examples for this compound are not readily found, analogous reactions on similar activated aryl bromides are well-documented. For instance, the bromine atom in similar compounds can be displaced by nucleophiles like amines or thiols. mdpi.com The reaction is typically carried out in a polar aprotic solvent, and the choice of base is crucial for the deprotonation of the nucleophile.

Table 2: General Conditions for Nucleophilic Displacement of Aryl Bromides

| Nucleophile | Base | Solvent | Temperature (°C) |

| Primary/Secondary Amine | K₂CO₃, Et₃N | DMF, DMSO | 80-150 |

| Alcohol (ROH) | NaH, K₂CO₃ | THF, Dioxane | 60-120 |

| Thiol (RSH) | K₂CO₃, Cs₂CO₃ | DMF, NMP | 80-140 |

This table represents general conditions and may need optimization for the specific substrate.

Reductive Debromination

The bromine atom of this compound can be removed through a process known as reductive debromination. This transformation replaces the bromine atom with a hydrogen atom, yielding ethyl 3,5-difluorobenzoate. A common method for achieving this is through catalytic hydrogenation.

This reaction typically employs a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium hypophosphite. The reaction is generally carried out under mild conditions.

Reactions Involving the Ethyl Ester Functionality

The ethyl ester group in this compound can undergo several characteristic reactions, providing another avenue for chemical modification.

Hydrolysis under Acidic and Basic Conditions

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-3,5-difluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions. mdpi.com

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible method for ester hydrolysis. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Table 3: General Conditions for Ester Hydrolysis

| Condition | Reagents | Solvent | Temperature (°C) |

| Acidic | H₂SO₄ or HCl | Water/Dioxane | Reflux |

| Basic | NaOH or KOH | Water/Ethanol (B145695) | 50-100 |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is typically used, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

While specific examples of transesterification for this compound are not widely reported, the general principles apply. For instance, reacting the ethyl ester with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would be expected to yield mthis compound.

Reduction to Corresponding Alcohol Derivatives

The ethyl ester functional group of this compound can be chemoselectively reduced to a primary alcohol, yielding (4-bromo-3,5-difluorophenyl)methanol. This transformation requires the use of a potent hydride-donating reagent, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. youtube.com

The significance of this reaction lies in its chemoselectivity. Strong reducing agents like LiAlH₄ can reduce the ester group while leaving the aryl-halogen bonds intact under controlled conditions. This allows for the selective transformation of one part of the molecule while preserving the others for subsequent reactions.

Table 1: Reduction of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|

Reactivity of Fluorine Substituents via Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, the aromatic ring acts as an electrophile. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this molecule, the ester group, the bromine atom, and the fluorine atoms themselves all serve as electron-withdrawing substituents, thus activating the ring towards nucleophilic attack.

The fluorine atoms are typically better leaving groups than bromine in SNAr reactions because of the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates the departure of the fluoride (B91410) ion. Consequently, nucleophiles will preferentially attack the positions bearing the fluorine atoms (C3 and C5). The reaction is highly regioselective, with substitution occurring exclusively at these positions. mdpi.comrsc.org Common nucleophiles used in such reactions include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted benzene (B151609) derivatives.

Table 2: Predicted Products of Nucleophilic Aromatic Substitution

| Nucleophile | Reagent Example | Predicted Product (Monosubstituted) |

|---|---|---|

| Amine | Ammonia (NH₃) | Ethyl 4-bromo-3-amino-5-fluorobenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 4-bromo-3-fluoro-5-methoxybenzoate |

Electrophilic Aromatic Substitution Patterns on the Fluorinated and Brominated Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The substituents already present on the ring direct the position of the incoming electrophile. Halogens (F, Br) are deactivating yet ortho-, para-directing, while the ethyl ester group is strongly deactivating and a meta-director.

In the case of this compound, the entire ring is significantly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of all four substituents. However, if a reaction is forced to occur, the directing effects of the substituents must be considered. The fluorine atoms at C3 and C5 direct incoming electrophiles to their ortho positions (C2, C4, C6) and their para position (not available). The bromine atom at C4 directs to its ortho positions (C3 and C5). The ester group at C1 directs to its meta positions (C3 and C5).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Predicted Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ethyl 4-bromo-3,5-difluoro-2-nitrobenzoate |

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites on this compound allows for a variety of selective transformations.

Chemoselectivity is demonstrated in reactions that differentiate between the various functional groups. The reduction of the ester with LiAlH₄ (Section 3.2.3) is a prime example, as the ester is reduced while the aryl-halide bonds remain intact. Another key example is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. researchgate.net In these reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds, allowing for the selective formation of a new carbon-carbon bond at the C4 position while leaving the fluorine atoms untouched.

Regioselectivity is a critical aspect of this molecule's reactivity. As discussed in Section 3.3, nucleophilic aromatic substitution occurs selectively at the C3 and C5 positions, replacing the fluorine atoms. Conversely, palladium-catalyzed cross-coupling reactions occur regioselectively at the C4 position (C-Br bond). The predicted electrophilic aromatic substitution at the C2/C6 position (Section 3.4) further underscores the high degree of regiocontrol dictated by the electronic nature of the substituents.

Stereoselectivity is not inherently a factor in the reactions of the aromatic ring itself. However, stereoselectivity can become important when the products of these transformations, which may contain new functional groups, are used in subsequent synthetic steps, particularly in the synthesis of chiral molecules.

Table 4: Examples of Selective Transformations

| Reaction Type | Reagents | Selective Site | Type of Selectivity | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C-Br bond at C4 | Chemo- and Regioselective | 4-Aryl-3,5-difluorobenzoate derivatives |

| Nucleophilic Substitution | Amine (e.g., R₂NH) | C-F bonds at C3/C5 | Chemo- and Regioselective | 3-Amino-4-bromo-5-fluorobenzoate derivatives |

Computational and Theoretical Studies on Ethyl 4 Bromo 3,5 Difluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are favored for their balance of computational efficiency and accuracy in predicting the electronic properties of molecules. For a compound like Ethyl 4-bromo-3,5-difluorobenzoate, DFT calculations can provide deep insights into its behavior at the atomic level. Such studies are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, especially for molecules containing halogens. researchgate.net

The first step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is located.

For this compound, the optimization would define the bond lengths, bond angles, and dihedral angles of its most stable form. Based on crystallographic studies of highly similar compounds like ethyl 4-amino-3,5-difluorobenzoate, the benzene (B151609) ring is expected to be nearly planar. nih.govdntb.gov.ua The ethyl ester group, however, may exhibit some torsional freedom around the C-O single bond.

The key structural parameters that would be determined include:

The lengths of the C-Br, C-F, C=O, and C-O bonds.

The angles within the benzene ring and the ester functional group.

The dihedral angle describing the orientation of the ethyl ester group relative to the plane of the phenyl ring.

Differences between the computationally predicted geometry (representing the molecule in the gas phase) and experimental data from X-ray crystallography (representing the solid state) can arise due to intermolecular interactions like crystal packing forces. researchgate.net

Table 1: Representative Predicted Geometrical Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C-C (ring) Angle | ~120° |

Note: These values are illustrative and based on typical DFT results for similar halogenated benzoic esters.

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the experimental characterization of a molecule.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) can be calculated to predict NMR chemical shifts. For ¹⁹F NMR, the chemical shifts are particularly sensitive to the electronic environment. researchgate.net DFT calculations can confirm the chemical environment of the two equivalent fluorine atoms, predicting a single resonance, and can also predict the shifts for the aromatic proton and the ethyl group protons and carbons. These theoretical predictions are valuable for assigning peaks in experimental spectra. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is another key application. After geometry optimization, a frequency calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net These modes would include:

C-H stretching of the aromatic ring and ethyl group.

C=O stretching of the carbonyl group (typically a strong band around 1720 cm⁻¹).

C-F and C-Br stretching modes.

Various bending and rocking motions of the entire molecule.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | ~1725-1740 |

| C-O (ester) | Stretching | ~1250-1280 |

| C-F | Stretching | ~1100-1200 |

Note: These are typical frequency ranges and would be precisely calculated in a specific DFT study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are fundamental to understanding a molecule's chemical reactivity and electronic transitions. espublisher.com

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the bromine atom due to its lone pairs.

LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the π-system of the aromatic ring and the carbonyl group, indicating these sites are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's kinetic stability and reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive. espublisher.com For similar aromatic esters, this gap is typically in the range of 4-5 eV.

Table 3: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.8 eV |

| LUMO | ~ -2.1 eV |

Note: These values are illustrative, based on DFT calculations on analogous aromatic compounds. espublisher.com

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling can map out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. This involves locating transition states and calculating the energy profiles for proposed reaction mechanisms.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Computationally, a TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of an old bond and the formation of a new one.

For a reaction involving this compound, such as a nucleophilic aromatic substitution at the C-Br bond, computational chemists would model the approach of the nucleophile and calculate the structure and energy of the corresponding transition state.

For example, in a substitution reaction, the energy profile would show the initial energy of the separated reactants (this compound and a nucleophile), the peak corresponding to the transition state, and the final energy of the products. By comparing the activation energies for different possible pathways (e.g., substitution at different positions), the most likely reaction mechanism can be determined. These models can also clarify the role of the fluorine atoms and the ester group in influencing the molecule's reactivity and regioselectivity.

Intermolecular Interaction Analysis using Computational Methods

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex interplay of intermolecular interactions. For this compound, these interactions are primarily driven by the presence of the bromine and fluorine atoms, the polar ester group, and the aromatic ring. Computational methods, particularly Hirshfeld surface analysis and various quantum chemical calculations, are instrumental in dissecting and quantifying these forces.

For instance, studies on other brominated ethyl esters reveal the significant role of various non-covalent interactions. In a study of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate, Hirshfeld analysis showed that H···H (37.8%), H···Br/Br···H (17.8%), and H···N/N···H (14.9%) contacts were the most significant contributors to crystal packing. researchgate.net Similarly, for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, H···H interactions were found to be the most dominant at 34.4%. vensel.org These findings suggest that for this compound, dispersion forces (manifested as H···H contacts) and halogen bonding or dipole-dipole interactions involving the bromine atom (H···Br contacts) would be major stabilizing forces. The fluorine atoms would also participate in intermolecular contacts, likely H···F and F···F interactions.

Further computational investigations on systems like bromo-pentafluorobenzene interacting with other molecules utilize methods such as Non-Covalent Interaction (NCI) plots, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis to characterize the nature and strength of these interactions. researchgate.net These analyses can distinguish between weak van der Waals forces, stronger dipole-dipole interactions, and halogen bonds, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich region of a neighboring molecule. researchgate.net

The expected contributions of various intermolecular contacts for this compound, based on data from analogous compounds, can be summarized as follows:

| Interaction Type | Expected Contribution | Description |

| H···H | High | Represents van der Waals forces and is typically the largest contributor to the surface area in hydrogen-rich organic molecules. researchgate.netvensel.org |

| H···F / F···H | Moderate | Dipole-dipole interactions between hydrogen atoms and the highly electronegative fluorine atoms. |

| H···Br / Br···H | Moderate | A combination of dipole-dipole and halogen bonding interactions, contributing significantly to the stability of the crystal lattice. researchgate.net |

| C···H / H···C | Moderate | Weak C-H···π interactions involving the aromatic ring. researchgate.net |

| O···H / H···O | Moderate | Hydrogen bonding interactions involving the carbonyl oxygen of the ester group. researchgate.net |

| C···C | Low | π-π stacking interactions between aromatic rings. vensel.org |

| Br···F / F···Br | Low | Interactions between the halogen atoms on adjacent molecules. |

| O···Br / Br···O | Low | Interactions involving the ester oxygen and the bromine atom. |

This table is a projection based on computational studies of analogous brominated and fluorinated organic esters and represents the expected, rather than experimentally determined, contributions for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from rotation around the C(aromatic)-C(carbonyl) and C(carbonyl)-O(ester) bonds. Understanding the potential energy surface associated with these rotations is key to determining the molecule's preferred shape and its dynamic behavior.

The potential energy surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. researchgate.net For a molecule like this compound, a simplified PES can be generated by calculating the energy at various dihedral angles of the ethyl ester group relative to the plane of the benzene ring.

The primary factor governing the conformation of the ester group is the balance between steric hindrance and electronic effects (conjugation). Generally, ester groups tend to be coplanar with the aromatic ring to maximize π-conjugation between the carbonyl group and the ring, which is a stabilizing effect. However, steric clashes between the carbonyl oxygen or the ethoxy group and the ortho-substituents (in this case, fluorine atoms) can force the ester group out of the plane.

In analogous systems like ethyl benzoates, two main planar conformers are considered: one where the C=O bond is syn-periplanar to a C-C bond of the ring, and one where it is anti-periplanar. The relative energies of these conformers and the energy barriers to rotation between them can be calculated using Density Functional Theory (DFT). For example, studies on simple alkanes like ethane (B1197151) and butane (B89635) show that staggered conformations are energy minima, while eclipsed conformations represent energy maxima (transition states). libretexts.orglibretexts.org The energy difference is known as the rotational barrier. maricopa.edu

For this compound, the rotation around the C(aromatic)–C(carbonyl) bond would be the most critical. The potential energy diagram is expected to show two minima corresponding to the ester group being roughly coplanar with the benzene ring, and two higher-energy transition states where the carbonyl group eclipses the fluorine atoms. Due to the presence of two identical ortho-fluorine atoms, the two minima would be energetically equivalent.

| Conformer | Dihedral Angle (Ar-C-C=O) | Relative Energy | Description |

| Staggered (Planar) | ~0° and ~180° | Minimum | The ester group is nearly coplanar with the benzene ring, maximizing conjugation. This is the most stable conformation. |

| Eclipsed (Perpendicular) | ~90° and ~270° | Maximum (Transition State) | The ester group is perpendicular to the benzene ring, minimizing steric repulsion with ortho-fluorines but breaking conjugation. This is the least stable conformation. |

| Gauche (Non-planar) | Intermediate angles | Intermediate | Represents the molecule as it transitions between staggered and eclipsed forms. |

This table represents a generalized conformational analysis based on theoretical principles. Specific energy values would require dedicated DFT calculations for this compound.

Advanced Applications in Materials Science and Medicinal Chemistry Research Mechanism/probe Focus

Role as a Building Block for Advanced Organic Materials

The structural rigidity and specific reactivity of ethyl 4-bromo-3,5-difluorobenzoate make it a valuable precursor in the synthesis of sophisticated organic materials. The presence of both bromine and fluorine substituents allows for selective chemical modifications, providing a versatile platform for constructing complex molecular architectures with tailored properties.

Synthesis of Photoresponsive Systems and Azobenzene (B91143) Derivatives

Photoresponsive materials, which undergo reversible changes in their properties upon exposure to light, are at the forefront of materials science innovation. Azobenzene and its derivatives are a prominent class of such materials, known for their light-induced trans-cis isomerization. While direct synthesis of azobenzene derivatives from this compound is not extensively documented in publicly available research, the synthesis of structurally analogous compounds provides a clear pathway for its potential application.

For instance, the synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a visible-light-responsive azobenzene derivative, has been achieved using ethyl 4-amino-3,5-difluorobenzoate as a key intermediate. nih.gov This amino analogue is structurally very similar to the bromo compound of interest, suggesting that this compound could be readily converted to its amino counterpart and subsequently used in the synthesis of similar azobenzene systems. The general synthetic approach involves the oxidation of the corresponding aniline (B41778) derivative.

Furthermore, research on other halogenated azobenzenes demonstrates the importance of the substitution pattern on the photoresponsive properties. For example, the synthesis and characterization of new thermotropic liquid crystals containing azobenzene units have shown that the molecular structure, including the terminal groups, significantly influences the liquid crystalline phases and photo-responsive behaviors. researchgate.net The unique electronic properties conferred by the bromo and difluoro substituents on the this compound scaffold could lead to azobenzene derivatives with novel photo-switching characteristics.

A summary of a synthetic approach to a related azobenzene derivative is presented in the table below:

| Precursor | Reagent | Product | Application | Reference |

| Ethyl 4-amino-3,5-difluorobenzoate | Oxidizing Agent | Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Visible-light-responsive materials | nih.gov |

Precursors for Functional Materials

The versatility of this compound extends to its use as a precursor for a variety of functional materials beyond photoresponsive systems. The bromine atom can be readily displaced or used in cross-coupling reactions, while the difluorinated phenyl ring provides enhanced thermal stability and specific electronic characteristics to the resulting materials.

While specific polymers or liquid crystals derived directly from this compound are not widely reported, the use of similar fluorinated benzoates in materials science is well-established. For example, compounds with related structures are known to be utilized in the synthesis of high-performance polymers and liquid crystals. The incorporation of fluorine atoms into the molecular structure can lead to materials with desirable properties such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics.

Exploration in Medicinal Chemistry as a Biochemical Probe Precursor

In medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into drug candidates is a widely used strategy to modulate their pharmacological properties. This compound serves as a valuable scaffold in this context, providing a starting point for the synthesis of novel bioactive molecules and biochemical probes.

Studies on Enzyme Interaction Mechanisms

Fluorinated compounds can act as "suicide substrates" or mechanism-based inhibitors. In this scenario, the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently binds to the enzyme's active site, causing irreversible inhibition. The presence of the bromine atom on the ring offers a potential site for nucleophilic attack by an active site residue, which could be facilitated by the electronic environment created by the adjacent fluorine atoms.

Furthermore, the difluoro substitution pattern can influence the binding affinity of the molecule to the enzyme's active site through favorable electrostatic interactions or by altering the pKa of nearby functional groups.

Investigations of Molecular Interactions with Biological Targets

Biochemical probes are essential tools for studying the intricate interactions between small molecules and their biological targets. This compound can be elaborated into such probes. The bromine atom can be utilized for the attachment of reporter groups, such as fluorescent tags or biotin, through various chemical reactions.

The fluorinated phenyl ring itself can serve as a sensitive reporter for binding events. For instance, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor changes in the chemical environment of the fluorine atoms upon binding to a biological target, providing valuable information about the binding mode and affinity.

While specific probes derived from this compound are not yet prevalent in the literature, the principles of probe design using halogenated and fluorinated scaffolds are well-established. The combination of a reactive handle (bromine) and a spectroscopic reporter (fluorine) in a single, relatively simple molecule makes it a promising starting point for the development of novel biochemical tools.

Design of Pharmacophore Analogues and Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potent and selective drug. This compound provides a versatile template for generating a library of analogues for SAR studies.

The bromine atom can be replaced with a variety of other functional groups using transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the exploration of a wide range of chemical space at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

The difluoro substitution pattern is a key feature that can be systematically varied to understand its impact on biological activity. For example, analogues with a single fluorine atom or different halogen substitutions could be synthesized to probe the importance of the electronic and steric effects of the fluorine atoms. This systematic modification allows medicinal chemists to build a comprehensive picture of the structural requirements for potent biological activity.

The following table outlines potential modifications to the this compound scaffold for SAR studies:

| Position of Modification | Type of Modification | Potential New Functional Groups | Purpose of Modification |

| 4-position (Bromo) | Cross-coupling reactions | Alkyl, Aryl, Alkenyl, Alkynyl, Amino, Ether | Explore steric and electronic requirements at this position |

| 1-position (Ester) | Hydrolysis followed by amidation/esterification | Amides, different esters | Modify solubility, hydrogen bonding capacity, and metabolic stability |

| 3,5-positions (Difluoro) | Synthesis of analogues with different halogen patterns | Chloro, Iodo, Monofluoro | Evaluate the role of fluorine's electronegativity and size |

Conclusion and Future Research Perspectives for Ethyl 4 Bromo 3,5 Difluorobenzoate

Summary of Key Research Findings and Methodological Advancements

Direct research focusing exclusively on ethyl 4-bromo-3,5-difluorobenzoate is notably scarce in publicly available scientific literature. Its primary role appears to be that of a commercially available intermediate for more complex molecular architectures. However, insights can be gleaned from studies on closely related analogues. For instance, the synthesis and crystallographic analysis of ethyl 4-amino-3,5-difluorobenzoate have been reported. nih.gov This related compound is synthesized via the esterification of 4-amino-3,5-difluorobenzoic acid. nih.gov This suggests that a likely and straightforward synthetic route to this compound would involve the esterification of 4-bromo-3,5-difluorobenzoic acid, a known and available starting material. The study of the amino analogue also highlights the stability of the 3,5-difluorobenzoate core, a feature that is likely shared by the bromo derivative.

Identification of Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound means that numerous research avenues are entirely unexplored. A primary challenge is the absence of fundamental characterization data beyond what is provided by chemical suppliers.

Unexplored Avenues:

Detailed Spectroscopic and Crystallographic Analysis: A thorough study of its NMR, IR, mass spectrometry, and single-crystal X-ray diffraction data is needed to provide a foundational understanding of its electronic and structural properties.

Reactivity Profiling: Systematic investigation of its reactivity in various chemical transformations is a significant gap. Its utility in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), nucleophilic aromatic substitution, and metallation reactions is currently unknown.

Physicochemical Properties: Data on its solubility, stability under different conditions, and other physical parameters are not well-documented in research literature.

Challenges:

The primary challenge is the compound's current status as a relatively obscure building block. Without a demonstrated "killer application," researchers may be less inclined to conduct foundational studies.

The electronic effects of the two fluorine atoms flanking the bromine atom could present unique reactivity challenges and opportunities that differ from simpler brominated aromatics.

Prospective Applications in Interdisciplinary Scientific Fields

The true potential of this compound likely lies in its use as a scaffold for creating new molecules with applications in various fields.

Medicinal Chemistry: The difluorophenyl motif is a common feature in many bioactive molecules, often used to enhance metabolic stability and binding affinity. This compound could serve as a starting point for the synthesis of novel drug candidates. The bromine atom provides a reactive handle for introducing molecular diversity through cross-coupling reactions.

Materials Science: Fluorinated aromatic compounds are of interest in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties. The title compound could be a precursor for new monomers or functional materials.

Photopharmacology: Research on the related ethyl 4-amino-3,5-difluorobenzoate has pointed to its potential use in creating photoswitchable azobenzene (B91143) derivatives. nih.gov The bromo-analogue could similarly be used to develop novel photoactive molecules, where the bromo-substituent could be functionalized to tune the molecule's properties or attach it to other systems.

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-3,5-difluorobenzoate, and what reaction conditions are typically employed?

The synthesis often involves halogenation and esterification steps. A typical approach starts with bromination of a fluorinated benzoic acid derivative, followed by esterification with ethanol. For example:

- Bromination : 3,5-difluorobenzoic acid is brominated using reagents like bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to ensure regioselectivity at the 4-position .

- Esterification : The brominated intermediate is treated with ethanol and a catalytic acid (e.g., H₂SO₄) at 85°C for 5–6 hours to form the ethyl ester .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | ~85% (analogous reactions) | |

| Esterification | H₂SO₄, EtOH, 85°C | 97% (for analogous ester) |

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for fluorinated/brominated aryl groups) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (m/z 265.0515 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 0.66 minutes under SQD-FA05 conditions for related compounds) .

Purification : Column chromatography (ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. What solvents and conditions are suitable for handling this compound in experimental workflows?

Q. Recommended Solvents :

| Solvent | Compatibility |

|---|---|

| Dichloromethane (DCM) | High |

| Dimethylformamide (DMF) | Moderate |

| Ethanol | Limited (risk of ester hydrolysis) |

Q. How can researchers address conflicting physicochemical data (e.g., boiling point variations) in literature?

Discrepancies in reported values (e.g., boiling point: 286.5±40.0°C ) arise from measurement techniques (e.g., ambient vs. reduced pressure). Mitigation strategies:

- Reproduce Key Data : Use differential scanning calorimetry (DSC) for melting points or gas chromatography (GC) for boiling points.

- Cross-Validate : Compare with structurally similar compounds (e.g., ethyl 4-amino-3,5-difluorobenzoate, mp 171°C ).

Advanced Research Questions

Q. What strategies can minimize competing halogenation pathways during the synthesis of this compound?

Competing bromination at adjacent positions is mitigated by:

- Directed Metalation : Use n-BuLi at -78°C to deprotonate specific sites before bromine introduction .

- Electrophilic Aromatic Substitution (EAS) Optimization : Electron-withdrawing fluorine groups direct bromine to the para position; use Lewis acids (e.g., FeBr₃) to enhance regioselectivity .

Case Study : A 86% yield was achieved for 4-bromo-2,5-difluorobenzaldehyde using n-BuLi at -78°C .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient aromatic ring (due to -Br and -F groups) facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings:

- Suzuki Coupling : Reacts with aryl boronic acids at 80–100°C using Pd(PPh₃)₄ as a catalyst .

- Buchwald-Hartwig Amination : Forms C-N bonds with amines under Pd/XPhos catalysis .

Mechanistic Insight : Fluorine’s strong electron-withdrawing effect activates the bromine for oxidative addition to palladium .

Q. What analytical approaches resolve contradictions in reaction yields or purity during scale-up?

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression .

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) using response surface methodology (RSM) .

Example : Continuous flow reactors improved yield consistency (>95%) for ethyl ester derivatives .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for bioactive molecules:

- Antimalarial Agents : Derivatives like dihydroquinazolinones show activity against Plasmodium falciparum .

- Neuropharmacological Compounds : Carboxamide derivatives (e.g., (4aR)-N-(4-bromo-3,5-difluorophenyl)-carboxamide) target neurotransmitter systems .

Q. Synthetic Pathway :

Suzuki coupling with heteroaryl boronic acids.

Amidation with amino esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.